Lipophilicity Differential: XLogP3 Comparison with Des-Methyl and Des-Chloro Analogs
The target compound exhibits XLogP3 = 3.3 [1], which is 0.8 log units higher than the des-methyl pyrazole analog 2-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (XLogP3 = 2.5) [2]. This difference is attributable to the two methyl groups on the pyrazole ring and reflects a measurably altered partitioning behavior that affects membrane permeability, protein binding, and assay compatibility. The 2-chloro substituent on the benzamide ring further distinguishes it from the unsubstituted benzamide analog (no chloro; lower LogP and altered H-bond profile) and the 2,6-difluoro analog (lower LogP due to electronegative fluorine; reduced TPSA contribution from halogen).
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2-Chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.8 (target more lipophilic) |
| Conditions | Computed via XLogP3 algorithm; values sourced from Kuujia.com chemical property listings |
Why This Matters
For cell-based screening or in vivo studies, a 0.8 log unit difference in XLogP3 predicts measurably different membrane partitioning and may shift IC₅₀/EC₅₀ values independent of target engagement; procurement of the correct analog is critical for SAR continuity.
- [1] Kuujia.com. CAS 2034294-39-6: 2-Chloro-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide – Computed Properties. Accessed April 2026. View Source
- [2] Kuujia.com. CAS 2034377-34-7: 2-Chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide – Computed Properties. Accessed April 2026. View Source
